![molecular formula C8H16ClNO B3000344 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride CAS No. 2580214-41-9](/img/structure/B3000344.png)
2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride
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Overview
Description
“2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2580214-41-9 . It has a molecular weight of 177.67 . The IUPAC name for this compound is 2-(3-oxabicyclo[3.1.1]heptan-1-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride” is 1S/C8H15NO.ClH/c9-2-1-8-3-7(4-8)5-10-6-8;/h7H,1-6,9H2;1H
. This code provides a unique representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Stereoselective Synthesis
- Protected forms of oxabicycloheptanone derivatives, related to the compound , have been synthesized with high stereoselectivity. These compounds have potential applications in creating stereochemically complex molecules (Allemann & Vogel, 1991).
Base-Induced Cleavage Reactions
- Oxabicyclic compounds, closely related to 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride, undergo base-induced β-elimination. This highlights their potential utility in organic synthesis and the exploration of novel chemical reactions (Lautens & Ma, 1996).
Chiral Building Blocks
- Enantiomerically pure oxabicycloheptanones serve as versatile chiral building blocks for synthesizing complex natural products, underlining their significance in organic and pharmaceutical chemistry (Guangzhe Yu, 2005).
Backbone-Constrained Analogues
- 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives, related to the compound in focus, have been used to create backbone-constrained γ-amino acid analogues. This indicates their potential in the development of new pharmaceuticals (Garsi et al., 2022).
Acid-Catalyzed Rearrangements
- Acid-catalyzed rearrangements of similar oxabicyclic compounds have been studied, offering insights into the complex transformations these compounds can undergo. This research contributes to a deeper understanding of reaction mechanisms in organic chemistry (Drian & Vogel, 1987).
Synthesis of Carbocyclic Nucleoside Analogues
- Oxabicycloheptane derivatives have been employed in the synthesis of novel carbocyclic nucleoside analogues, demonstrating their application in the development of antiviral agents (Hřebabecký et al., 2009).
Corrosion Inhibition
- 2-(Decylthio)Ethanamine Hydrochloride, a compound with some structural similarities, shows promise as a multifunctional biocide with corrosion inhibition properties. This suggests potential industrial applications for similar compounds (Walter & Cooke, 1997).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements associated with this compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.
properties
IUPAC Name |
2-(3-oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-2-1-8-3-7(4-8)5-10-6-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNVNZMIORRROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride |
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